Fto-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

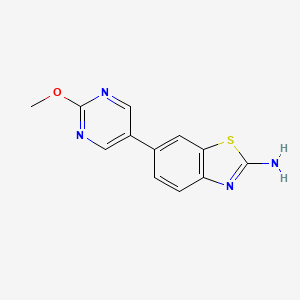

Molecular Formula |

C12H10N4OS |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

6-(2-methoxypyrimidin-5-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16) |

InChI Key |

POOYWDOOHWPQCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N |

Origin of Product |

United States |

Foundational & Exploratory

Fto-IN-3: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is a compelling therapeutic target implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2][3] As an Fe(II)- and 2-oxoglutarate-dependent dioxygenase, FTO functions as an RNA demethylase, with a primary role in removing the N6-methyladenosine (m6A) modification from RNA.[1][4] This epitranscriptomic regulation influences gene expression and subsequent cellular processes. The development of small molecule inhibitors targeting FTO, such as the conceptual Fto-IN-3, is a critical area of research for creating novel therapeutics.

This technical guide provides an in-depth overview of the core methodologies used to characterize the target engagement and binding affinity of FTO inhibitors, using this compound as a representative compound. The following sections detail the experimental protocols for key assays, present data in structured tables for comparative analysis, and visualize complex workflows and pathways using diagrams.

FTO Signaling and Inhibition

FTO-mediated demethylation is a crucial step in RNA metabolism. The enzyme removes the methyl group from m6A-modified RNA, impacting its stability, translation, and splicing. Inhibition of FTO can, therefore, modulate the expression of oncogenes and other disease-related genes, making it a promising strategy for therapeutic intervention.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to its target is a critical parameter in drug development. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher affinity and potency of the inhibitor.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method |

| Kd | Data not available | Isothermal Titration Calorimetry (ITC) |

| IC50 | Data not available | In vitro demethylation assay |

Target Engagement in a Cellular Context

Confirming that a compound interacts with its intended target within a living cell is a crucial step in preclinical drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Table 2: this compound Cellular Target Engagement

| Assay | Parameter | Value |

| CETSA | Thermal Shift (ΔTm) | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Protocol:

-

Protein and Ligand Preparation:

-

Recombinant human FTO protein is expressed and purified.

-

The protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

-

This compound is dissolved in the same ITC buffer. The final concentration of any organic solvent (like DMSO) should be matched in both the protein and ligand solutions.

-

-

ITC Instrument Setup:

-

The sample cell is filled with the FTO protein solution (typically 5-50 µM).

-

The injection syringe is filled with the this compound solution (typically 10-20 times the protein concentration).

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

-

Titration:

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the FTO protein.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Protocol:

-

Cell Culture and Treatment:

-

Cells expressing FTO are cultured to approximately 80-90% confluency.

-

The cells are treated with this compound or a vehicle control for a specified time.

-

-

Heating:

-

The treated cells are harvested and divided into aliquots.

-

Each aliquot is heated to a specific temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

-

-

Cell Lysis and Protein Separation:

-

The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

The amount of soluble FTO protein in each sample is quantified by Western blotting or other protein detection methods like ELISA.

-

-

Data Analysis:

-

The amount of soluble FTO is plotted against the temperature for both the this compound treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement. The difference in the melting temperature (ΔTm) is a measure of the extent of stabilization.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Protocol:

-

Sensor Chip Preparation:

-

Recombinant FTO protein (the ligand) is immobilized on the surface of a sensor chip.

-

-

Binding Analysis:

-

A solution containing this compound (the analyte) at various concentrations is flowed over the sensor chip.

-

The association and dissociation of this compound to the immobilized FTO are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The comprehensive characterization of an FTO inhibitor like this compound requires a multi-faceted approach that combines biophysical and cell-based assays. The methodologies outlined in this guide, including ITC for detailed thermodynamic profiling and CETSA for confirming cellular target engagement, provide a robust framework for advancing our understanding of FTO inhibitors and accelerating their development into potential clinical candidates. The structured presentation of data and clear visualization of experimental workflows are intended to aid researchers in the design and execution of their studies in this exciting field of drug discovery.

References

- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTO regulates ELK3-mediated metabolic rewiring and represents a unique therapeutic target in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO regulates ELK3-mediated metabolic rewiring and represents a unique therapeutic target in T cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-3: A Technical Guide to its Impact on m6A Demethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fto-IN-3, a small molecule inhibitor of the fat mass and obesity-associated protein (FTO). FTO is a critical enzyme in epigenetic regulation, functioning as an N6-methyladenosine (m6A) RNA demethylase. By removing methyl groups from mRNA, FTO influences a wide array of cellular processes, including cell proliferation, differentiation, and metabolism. Its dysregulation has been implicated in numerous diseases, most notably cancer.

This compound is identified as compound FTO-03 in the foundational study by Huff et al. (2021), which details a series of novel pyrimidine-based FTO inhibitors. This guide will focus on the known effects of this compound on m6A demethylation, its activity in cancer models, and the experimental protocols used for its characterization.

Core Mechanism of Action

FTO is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase. It catalyzes the oxidative demethylation of m6A in mRNA, converting it back to adenosine. This process is a key component of the dynamic m6A modification landscape, which is installed by "writer" enzymes (like METTL3/14), removed by "erasers" (like FTO and ALKBH5), and interpreted by "reader" proteins. This compound acts as a competitive inhibitor of FTO, binding to the enzyme's active site and preventing the demethylation of its mRNA substrates. This leads to an accumulation of m6A modifications on target transcripts, subsequently altering their stability, translation, and splicing, ultimately leading to a cellular response.

Figure 1: Mechanism of FTO inhibition by this compound in the context of the m6A methylation cycle.

Quantitative Data

This compound (FTO-03) was evaluated for its inhibitory potency against FTO and its selectivity against the related m6A demethylase, ALKBH5. The half-maximal inhibitory concentration (IC50) values are summarized below. Data is sourced from the primary study by Huff S, et al. (2021).[1]

| Compound | Target | IC50 (µM) | Selectivity (vs. FTO) |

| This compound (FTO-03) | FTO | 11.2 | - |

| ALKBH5 | >40 | >3.6-fold | |

| FTO-02 (for comparison) | FTO | 2.2 | - |

| ALKBH5 | >40 | >18-fold | |

| FTO-04 (for comparison) | FTO | 3.4 | - |

| ALKBH5 | >40 | >11.8-fold | |

| Meclofenamic Acid (Control) | FTO | 12.5 | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds are provided below.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay measures the demethylase activity of FTO on a specific, methylated RNA substrate that becomes fluorescent upon demethylation.

Protocol:

-

Reaction Setup: Prepare reactions in a 96-well plate. Each 200 µL reaction should contain assay buffer (50 mM HEPES pH 6, 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM ascorbic acid in RNase-free water).

-

Add Components: To the buffer, add 7.5 µM of the m6A-methylated RNA substrate (e.g., m6A₇-Broccoli aptamer) and 0.250 µM of recombinant FTO protein.

-

Add Inhibitor: Add this compound at various concentrations (typically a serial dilution from 0 to 40 µM). Include a DMSO-only control.

-

Incubation: Incubate the reaction plate at room temperature for 2 hours.

-

Fluorescence Development: Add a read buffer (250 mM NaHEPES pH 9, 1 M KCl, 40 mM MgCl₂) containing 2.2 µM of the fluorophore DFHBI-1T. DFHBI-1T binds preferentially to the demethylated RNA substrate, producing a fluorescent signal.

-

Final Incubation: Incubate for an additional 2 hours at room temperature, protected from light.

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the in vitro fluorescence-based FTO inhibition assay.

Glioblastoma Stem Cell (GSC) Neurosphere Formation Assay

This cellular assay assesses the inhibitor's ability to impair the self-renewal capacity of cancer stem cells, a key driver of tumor progression.

Protocol:

-

Cell Culture: Culture patient-derived glioblastoma stem cells (GSCs) in sphere-forming conditions.

-

Treatment: Treat the GSC neurospheres with this compound at a specified concentration (e.g., 20-30 µM) or a DMSO vehicle control.

-

Incubation: Continue incubation for 2-3 days to allow for effects on self-renewal and sphere formation.

-

Imaging: Capture bright-field images of the neurospheres using an inverted microscope.

-

Quantification: Measure the size (area or diameter) of at least 50 neurospheres per treatment group using image analysis software (e.g., ImageJ).

-

Analysis: Compare the average neurosphere size between the this compound treated group and the DMSO control group. A significant reduction in size indicates impairment of self-renewal.[1][2]

m6A Dot Blot Assay

This semi-quantitative method is used to determine the global m6A levels in the mRNA of cells following inhibitor treatment, confirming the intracellular mechanism of action.

Protocol:

-

Cell Treatment: Treat cells (e.g., GSCs) with this compound or DMSO for a designated period (e.g., 48 hours).

-

RNA Extraction: Isolate total RNA from the treated cells, followed by purification of mRNA using oligo(dT)-magnetic beads.

-

Quantification & Denaturation: Quantify the mRNA concentration. Prepare serial dilutions of the mRNA. Denature the samples by heating at 95°C for 3 minutes, then immediately chill on ice.[3]

-

Blotting: Spot the denatured mRNA dilutions onto a nitrocellulose or nylon membrane. Crosslink the RNA to the membrane using a UV crosslinker.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.[3]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to m6A overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an ECL chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the dot intensity using software like ImageJ. An increase in signal intensity in the this compound treated samples compared to the control indicates a global increase in m6A levels, consistent with FTO inhibition.

Effect on Cellular Pathways in Glioblastoma

Inhibition of FTO by compounds like this compound has a direct impact on the epitranscriptome of glioblastoma stem cells (GSCs), leading to the impairment of their self-renewal capabilities. While a complete signaling cascade has not been fully elucidated for this compound specifically, the mechanism is consistent with the broader understanding of FTO's role in cancer.

The inhibition of FTO's demethylase activity leads to a global increase in m6A levels on mRNA transcripts. This increased methylation is thought to alter the stability and translation of key mRNAs that are critical for maintaining the stem-like state of GSCs. Genes involved in pluripotency and cell proliferation are known to be regulated by m6A modifications. By preventing their demethylation, this compound effectively suppresses the oncogenic program driven by FTO, resulting in reduced tumor cell proliferation and a diminished capacity to form neurospheres, which is a hallmark of GSC self-renewal.

Figure 3: Logical pathway showing the effect of this compound on glioblastoma stem cell (GSC) self-renewal.

References

A Technical Guide to the Cellular Permeability and Uptake of FTO Inhibitors

Disclaimer: This guide summarizes publicly available data on various cell-active inhibitors of the FTO protein. Specific quantitative data, protocols, or pathway information for a compound designated "Fto-IN-3" were not found in the available search results. The information presented herein is based on analogous FTO inhibitors to provide a technical framework for researchers, scientists, and drug development professionals.

The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated Protein (FTO), has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. The efficacy of small molecule inhibitors targeting FTO is critically dependent on their ability to permeate the cell membrane, engage with the intracellular FTO protein, and exert a biological effect. This guide details the cellular activity of several reported FTO inhibitors, outlines common experimental protocols to assess cellular uptake and target engagement, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on Cellular Activity

The ability of an FTO inhibitor to cross the cell membrane and inhibit FTO in a cellular context is often first demonstrated by its potency in cell-based assays. This is typically measured as the half-maximal inhibitory concentration (IC50) in assays that assess cell viability or proliferation, or through direct measurement of the target's modification state (m6A levels). The data below, summarized from various studies, indicates that several FTO inhibitors are cell-permeable and active in the low micromolar to nanomolar range.

| Compound/Inhibitor | Cell Line(s) | Assay Type | Endpoint Measured | Reported Potency/Effect | Citation |

| FTO-43N | NB4, AGS, SNU16, KATOIII | MTS Assay | Cell Viability | Strong growth inhibition at 30 µM | [1] |

| 18097 | HeLa, MDA-MB-231 | HPLC-MS/MS | m6A levels in mRNA | Increased m6A levels after 24h treatment | [2] |

| 18097 | Not Specified | In vitro Demethylation | FTO Activity | IC50 = 0.64 µmol/L | [2] |

| 18077 | Not Specified | In vitro Demethylation | FTO Activity | IC50 = 1.43 µmol/L | [2] |

| Rhein | HeLa | m6A Demethylation Assay | m6A levels in cells | Good inhibitory activity | [3] |

Experimental Protocols

Verifying the cellular permeability and target engagement of an FTO inhibitor requires a multi-faceted approach, combining methods to confirm physical interaction within the cell, quantify the direct downstream molecular consequences, and measure the resulting cellular phenotype.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the intact cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol Outline:

-

Cell Treatment: Culture cells (e.g., HeLa or MDA-MB-231) to a suitable confluency. Treat one group of cells with the FTO inhibitor (e.g., 50 µmol/L of 18097) and a control group with vehicle (DMSO).

-

Heating: Harvest the cells and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed.

-

Protein Analysis: Collect the supernatant containing the soluble protein. Analyze the amount of soluble FTO protein remaining at each temperature point using Western blotting.

-

Data Interpretation: A successful inhibitor will increase the thermal stability of FTO, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Quantification of Cellular m6A Levels via HPLC-MS/MS

The most direct functional readout of FTO inhibition in cells is an increase in the total level of m6A in mRNA. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this quantification.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with the FTO inhibitor at various concentrations or for various time points (e.g., 24 hours).

-

mRNA Isolation: Harvest the cells and isolate total RNA. Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

-

mRNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

HPLC-MS/MS Analysis: Analyze the resulting nucleoside mixture by HPLC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).

-

Data Analysis: Calculate the m6A/A ratio. A cell-active FTO inhibitor will cause a dose-dependent increase in the m6A/A ratio compared to vehicle-treated cells.

Cell Viability / Proliferation Assay (MTS Assay)

Since FTO is considered an oncogene in several cancers like acute myeloid leukemia (AML) and gastric cancer, inhibiting its activity is expected to reduce cancer cell proliferation. The MTS assay is a colorimetric method to assess cell viability.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., AGS, SNU16, KATOIII for gastric cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the FTO inhibitor at a single high dose (e.g., 30 µM) for initial screening or across a range of concentrations for dose-response curves.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 48 hours).

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to vehicle-treated control wells to determine the percentage of cell viability. Dose-response curves can be plotted to calculate IC50 values.

Visualizations: Pathways and Workflows

Signaling Pathway of FTO Inhibition

FTO inhibitors must cross the cell membrane to reach their target in the nucleus and cytoplasm. Once inside, they bind to FTO, inhibiting its m6A demethylase activity. This leads to an accumulation of m6A marks on target mRNAs. These marks can be recognized by "reader" proteins (like YTHDF or IGF2BP family members), which in turn affect the mRNA's stability, translation, or splicing, ultimately altering protein expression and cellular signaling pathways. For example, FTO inhibition can increase the m6A modification and stability of SOCS1 mRNA, activating the p53 signaling pathway.

Caption: Mechanism of action for a cell-permeable FTO inhibitor.

Experimental Workflow for Validating a Cell-Active FTO Inhibitor

A logical workflow is essential to confirm that a potential FTO inhibitor is active in cells. The process begins with treating cells, followed by direct confirmation of target binding, quantification of the enzymatic activity modulation, and finally, assessment of the downstream phenotypic consequences.

Caption: Experimental workflow for validating a cell-active FTO inhibitor.

References

In-Depth Technical Guide to the Fto-IN-3 In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Fto-IN-3, a known inhibitor of the FTO (Fat mass and obesity-associated) protein. This document details the biochemical properties of this compound, a step-by-step experimental protocol for assessing its inhibitory activity, and the relevant biological pathways.

Introduction to FTO and the Inhibitor this compound

The FTO protein is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. This post-transcriptional modification influences mRNA splicing, stability, and translation, thereby affecting various cellular processes. Dysregulation of FTO activity has been implicated in a range of diseases, including obesity, metabolic disorders, and various cancers, making it a significant target for therapeutic intervention.

This compound (also referred to as FTO-03 in some literature) is a small molecule inhibitor designed to target the demethylase activity of the FTO protein. Understanding its in vitro enzymatic properties is fundamental for its development as a potential therapeutic agent.

Quantitative Data: Inhibitory Potency of this compound and Comparators

The inhibitory activity of this compound and related compounds from the same structural class was evaluated using a fluorescence-based in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Notes |

| This compound (FTO-03) | > 80 | 39.4 | Showed significant precipitation in the assay buffer, precluding accurate IC50 determination against FTO. |

| FTO-02 | 2.2 | 85.5 | A potent and selective competitive inhibitor of FTO. |

| FTO-04 | 3.4 | 39.4 | A potent and selective competitive inhibitor of FTO. |

Data sourced from Huff S, et al. ACS Chem Biol. 2021.

Experimental Protocol: In Vitro FTO Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from the methods described by Huff et al. (2021) for the screening of FTO inhibitors.

Principle

The assay relies on the FTO-mediated demethylation of a non-fluorescent, m6A-containing RNA substrate. The demethylated RNA product is then recognized by a fluorophore-binding aptamer, resulting in a quantifiable fluorescent signal. The inhibition of FTO activity by a compound like this compound leads to a reduction in the fluorescent signal.

Materials and Reagents

-

Recombinant human FTO protein

-

m6A-containing RNA substrate (e.g., m6A7-Broccoli)

-

FTO Reaction Buffer (50 mM NaHEPES, pH 6.0)

-

2-oxoglutarate (2-OG)

-

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

L-ascorbic acid

-

Read Buffer (250 mM NaHEPES, pH 9.0, 1 M KCl, 40 mM MgCl₂)

-

3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T)

-

This compound and other test compounds

-

DMSO (for dissolving compounds)

-

96-well microplates (black, flat-bottom)

-

Fluorescence plate reader

Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in FTO Reaction Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

-

FTO Reaction Buffer

-

Recombinant FTO protein

-

m6A-containing RNA substrate

-

A solution of co-factors: 2-oxoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, and L-ascorbate.

-

The diluted this compound or control (DMSO vehicle).

-

-

Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 2 hours), protected from light.

-

Signal Development: Add the Read Buffer containing DFHBI-1T to each well.

-

Final Incubation: Incubate the plate at room temperature for an additional period (e.g., 2 hours) to allow for the binding of DFHBI-1T to the demethylated RNA and the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the DFHBI-1T fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence (wells without FTO enzyme).

-

Normalize the data to the positive control (no inhibitor) and negative control (no enzyme).

-

Plot the percentage of FTO activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Visualizations: Signaling Pathway and Experimental Workflow

FTO Demethylation and Inhibition Pathway

Caption: Competitive inhibition of the FTO demethylation cycle by this compound.

In Vitro Enzymatic Assay Workflow

Caption: Workflow for the fluorescence-based FTO in vitro enzymatic assay.

Mechanism of Action of this compound

This compound and its analogs, such as FTO-02 and FTO-04, act as competitive inhibitors of the FTO enzyme. This means they bind to the active site of FTO, likely where the m6A-containing RNA substrate would normally bind. By occupying the active site, this compound prevents the binding and subsequent demethylation of the m6A-modified RNA. This leads to a downstream accumulation of m6A in cellular RNA, which can modulate various signaling pathways, including those involved in cell proliferation and self-renewal, such as the WNT and mTORC1 pathways. The competitive nature of this inhibition has been confirmed through steady-state kinetic analyses for related compounds.

This technical guide provides a foundational understanding of the in vitro characterization of this compound. For further details on the synthesis of this compound and its cellular effects, please refer to the primary literature.

The Role of FTO Inhibition in Adipogenesis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator of adipogenesis. Its enzymatic activity is essential for the differentiation of preadipocytes into mature adipocytes, making it a compelling target for therapeutic interventions aimed at controlling adiposity. This technical guide provides an in-depth overview of the role of FTO in adipogenesis, with a specific focus on the effects of its chemical inhibition. While information on a specific inhibitor designated "Fto-IN-3" is not publicly available, this guide will focus on well-characterized FTO inhibitors such as Rhein, Meclofenamic Acid, and FB23-2, detailing their mechanisms of action, quantitative effects on adipogenesis, and the experimental protocols to study them.

The FTO Protein and its Role in Adipogenesis

The FTO protein is a member of the AlkB family of non-heme iron- and α-ketoglutarate-dependent dioxygenases. It functions as an RNA demethylase, removing the methyl group from m6A residues in mRNA. This post-transcriptional modification plays a crucial role in regulating mRNA stability, splicing, and translation.

In the context of adipogenesis, FTO expression is dynamically regulated. Knockdown or knockout of FTO has been shown to impair adipocyte differentiation, leading to reduced lipid accumulation.[1] Conversely, overexpression of FTO promotes adipogenesis.[2] The demethylase activity of FTO is critical for this process.[3] FTO exerts its pro-adipogenic effects through several mechanisms:

-

Regulation of Key Adipogenic Transcription Factors: FTO influences the expression and activity of master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα and C/EBPβ.[4][5]

-

Modulation of Signaling Pathways: FTO is implicated in the regulation of critical signaling pathways that govern cell differentiation and metabolism, such as the PI3K/Akt and Wnt/β-catenin pathways.

-

Control of Mitotic Clonal Expansion (MCE): FTO plays a role in the initial stages of adipogenesis by influencing MCE, a prerequisite for the terminal differentiation of preadipocytes.

Chemical Inhibition of FTO as a Therapeutic Strategy

Given the pivotal role of FTO in adipogenesis, its inhibition presents a promising strategy for controlling excessive fat accumulation. Several small molecule inhibitors of FTO have been identified and characterized. These inhibitors typically act by competing with the substrate (m6A-containing RNA) or co-factors (Fe(II) and α-ketoglutarate) for binding to the active site of the FTO protein.

Key FTO Inhibitors and their Mechanisms of Action

-

Rhein: A natural anthraquinone compound that has been shown to inhibit FTO's demethylase activity. Studies suggest that rhein can suppress adipogenesis by downregulating the expression of PPARγ and C/EBPα.

-

Meclofenamic Acid (MA): A non-steroidal anti-inflammatory drug (NSAID) that has been identified as a selective inhibitor of FTO. It is believed to compete with the m6A-containing nucleic acid for binding to FTO.

-

FB23-2: A potent and selective FTO inhibitor developed through structure-based design. It has been shown to suppress the proliferation of certain cancer cells and is being investigated for its effects on metabolic processes.

Quantitative Effects of FTO Inhibitors on Adipogenesis

The following tables summarize the quantitative data from studies investigating the effects of FTO inhibitors on adipogenesis in the 3T3-L1 preadipocyte cell line, a widely used in vitro model.

| Inhibitor | Concentration | Effect on Lipid Accumulation (Oil Red O Staining) | Reference |

| Rhein | 10 µM | Significant decrease in lipid droplets | |

| Rhein | 20 µM | Further significant decrease in lipid droplets | |

| Rhein | 50 µM | Marked inhibition of lipid accumulation |

| Inhibitor | Concentration | Effect on Adipogenic Marker Gene Expression (qPCR) | Reference |

| Rhein | 10 µM | Decreased mRNA levels of Pparg and Cebpa | |

| Rhein | 25 µM | Significant decrease in Pparg, aP2, CD36, and LPL mRNA | |

| Rhein | 50 µM | Strong downregulation of Pparg and its target genes |

| Inhibitor | Concentration | Effect on Adipogenic Marker Protein Expression (Western Blot) | Reference |

| Rhein | 10 µM | Reduced protein levels of PPARγ and C/EBPα | |

| Rhein | 20 µM | Further reduction in PPARγ and C/EBPα protein levels |

Note: Quantitative data for Meclofenamic Acid and FB23-2 specifically in adipogenesis models are less extensively published in a directly comparable format. However, their inhibitory effect on FTO's demethylase activity suggests they would lead to a suppression of adipogenesis, similar to FTO knockdown.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of FTO inhibitors in adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Once cells reach confluence (Day 0), induce differentiation by changing the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Inhibitor Treatment: Add the FTO inhibitor (e.g., Rhein, Meclofenamic Acid, FB23-2) at the desired concentrations to the differentiation cocktail. A vehicle control (e.g., DMSO) should be run in parallel.

-

Maintenance: After 48 hours (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without the FTO inhibitor.

-

Maturation: Continue to culture the cells for an additional 4-6 days, changing the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 6 onwards.

Oil Red O Staining for Lipid Accumulation

-

Fixation: On Day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Washing: Wash the cells with water and then with 60% isopropanol.

-

Staining: Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells with water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets (red) under a microscope.

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: At desired time points during differentiation, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (Fto, Pparg, Cebpa, Fabp4, etc.) and a stable reference gene (e.g., 18S rRNA or Hmbs).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against FTO, PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

Visualizing Signaling Pathways and Workflows

FTO Signaling in Adipogenesis

Caption: FTO signaling pathway in adipogenesis.

Experimental Workflow for Studying FTO Inhibitors

References

- 1. The Fto Gene Regulates the Proliferation and Differentiation of Pre-Adipocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhein Reduces Fat Weight in db/db Mouse and Prevents Diet-Induced Obesity in C57Bl/6 Mouse through the Inhibition of PPARγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-3: An In-Depth Technical Guide on a Novel FTO Inhibitor and Its Impact on Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator of metabolic pathways and a promising therapeutic target for a range of diseases, including obesity and cancer. FTO's role in post-transcriptional gene regulation through the reversible demethylation of m6A on mRNA affects numerous cellular processes. This technical guide provides a comprehensive overview of a novel FTO inhibitor, Fto-IN-3 (also referred to as FTO-04 in foundational studies), detailing its inhibitory activity, its impact on cancer stem cell self-renewal, and its modulation of key metabolic and signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating FTO inhibition as a therapeutic strategy.

This compound: Quantitative Data

This compound has been identified as a potent and selective inhibitor of the FTO protein. Its inhibitory activity and effects on glioblastoma stem cells (GSCs) have been characterized, providing valuable quantitative data for researchers. The compound, referred to as FTO-04 in the primary literature, demonstrates competitive inhibition of FTO.[1]

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FTO) | 3.39 µM | In vitro enzymatic assay | [2] |

| IC50 (ALKBH5) | 39.4 µM | In vitro enzymatic assay | [2] |

| Selectivity (ALKBH5/FTO) | ~11.6-fold | - | [2] |

| Effect on Neurosphere Formation | Significant impairment | Glioblastoma Stem Cells (GSCs) | [3] |

| Concentration for Neurosphere Impairment | 20 µM | GSCs (TS576, GBM-GSC-23, GBM-6) | |

| Effect on Healthy Neurospheres | No significant impairment | Human Neural Stem Cells (hNSCs) | |

| Increase in m6A levels | ~1.4-fold | GSCs | |

| Increase in m6Am levels | ~3.2-fold | GSCs |

Core Mechanism of Action

This compound functions as a competitive inhibitor of the FTO protein. By binding to the active site of FTO, it prevents the demethylation of N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) on RNA. This leads to an accumulation of these modifications on target mRNA transcripts. The increased methylation status of mRNA can alter its stability, splicing, and translation, thereby modulating the expression of key proteins involved in various cellular processes. In the context of glioblastoma stem cells (GSCs), this inhibition of FTO leads to a significant impairment of their self-renewal capacity, a critical aspect of tumor progression and recurrence.

Impact on Metabolic and Signaling Pathways

Inhibition of FTO by compounds such as this compound has been shown to impact key signaling pathways that are often dysregulated in cancer and are closely intertwined with cellular metabolism.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. In several cancer types, including breast cancer and glioma, FTO has been shown to activate the PI3K/Akt signaling pathway. Inhibition of FTO is therefore expected to downregulate this pathway, leading to decreased cancer cell growth and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in stem cell maintenance and tumorigenesis. Studies have indicated that FTO can modulate Wnt signaling. FTO knockdown has been shown to downregulate the canonical Wnt/β-catenin pathway. Therefore, inhibition of FTO with this compound is hypothesized to suppress Wnt signaling, contributing to the impairment of cancer stem cell self-renewal.

References

Fto-IN-3: An In-depth Technical Guide for the Study of RNA Epitranscriptomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of RNA epitranscriptomics has unveiled a new layer of gene regulation, with N6-methyladenosine (m6A) being the most abundant internal modification in eukaryotic mRNA.[1] The discovery of the fat mass and obesity-associated (FTO) protein as the first RNA demethylase that reverses this modification has opened new avenues for understanding its role in health and disease.[1] Dysregulation of FTO has been implicated in a variety of human diseases, including cancer, obesity, and neurological disorders, making it a compelling target for therapeutic intervention.[1][2] Small-molecule inhibitors of FTO are therefore invaluable tools for dissecting the biological functions of m6A and for the development of novel therapeutics.[2]

This technical guide provides a comprehensive overview of a representative FTO inhibitor, which we will refer to as "Fto-IN-3" for the purpose of this document, as a tool for studying RNA epitranscriptomics. While the specific compound "this compound" is not found in the public literature, this guide is based on the properties and experimental applications of several well-characterized, potent, and selective FTO inhibitors such as the tricyclic benzoic acid derivatives (e.g., FB23-2) and other recently developed compounds (e.g., CS1, CS2, and the oxetanyl class of inhibitors).

Mechanism of Action

FTO is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase that catalyzes the demethylation of N-methyl groups in nucleic acids, with a preference for m6A in mRNA. This compound, as a representative FTO inhibitor, is designed to be a competitive inhibitor that binds to the active site of the FTO protein. By occupying the substrate-binding pocket, it prevents the demethylation of m6A on target mRNAs. This leads to an increase in the overall level of m6A methylation, which in turn influences mRNA stability, splicing, and translation, ultimately affecting various cellular signaling pathways.

Quantitative Data

The efficacy of FTO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTO enzyme and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for representative potent and selective FTO inhibitors.

| Compound | FTO IC50 (μM) | Cell Line | Anti-proliferative IC50 (μM) | Reference |

| FB23-2 | 0.06 (HPLC) | MONOMAC6 (AML) | 0.8 - 16 | |

| 0.4 (PAGE) | ||||

| CS1 (Bisantrene) | Low nM range | AML cell lines | Low nM range | |

| CS2 (Brequinar) | Low nM range | AML cell lines | Low nM range | |

| Compound 13a | Not specified | NB4 (AML) | >20 | |

| FTO-43 N | Not specified | AGS (Gastric) | Not specified | |

| Compound 8t | 7.1 - 9.4 | MOLM13 (AML) | 0.35 | |

| NB4 (AML) | 0.59 | |||

| THP-1 (AML) | 0.70 | |||

| Compound C6 | 0.78 | TE-1 (Esoph.) | 0.95 | |

| EC109 (Esoph.) | 0.83 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FTO inhibitors in research. Below are protocols for key experiments to characterize the effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher denaturation temperature.

Protocol:

-

Cell Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

-

Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.

-

Western Blot Analysis: Analyze the amount of soluble FTO protein in each sample by Western blotting using an FTO-specific antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble FTO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative m6A RNA Methylation Analysis

This protocol allows for the quantification of global m6A levels in total RNA or mRNA following treatment with an FTO inhibitor.

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control. Isolate total RNA using a suitable method (e.g., TRIzol reagent) and purify mRNA using oligo(dT) magnetic beads.

-

RNA Digestion: Digest the mRNA (e.g., 200 ng) to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the nucleosides on a C18 column and detect the amounts of adenosine (A) and N6-methyladenosine (m6A) using a mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.

-

Quantification: Generate standard curves for A and m6A of known concentrations. Calculate the amount of m6A and A in the samples from the standard curves and express the m6A level as a ratio of m6A to A.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is used to identify the specific mRNA transcripts that are demethylated by FTO.

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control and isolate high-quality total RNA. Purify mRNA from the total RNA.

-

RNA Fragmentation: Fragment the mRNA to an average size of ~100 nucleotides by chemical or enzymatic methods.

-

Immunoprecipitation (IP): Incubate the fragmented mRNA with an anti-m6A antibody coupled to magnetic beads. This will enrich for RNA fragments containing the m6A modification.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.

-

Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and from an input control (a fraction of the fragmented RNA that did not undergo IP). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Identify m6A peaks by comparing the read distribution in the IP sample to the input control. Differential peak analysis between this compound-treated and control samples will reveal transcripts with altered m6A methylation.

Signaling Pathways and Experimental Workflows

FTO has been shown to regulate several key signaling pathways. Inhibition of FTO with compounds like this compound can modulate these pathways, leading to various cellular responses.

FTO-Mediated Signaling Pathways

FTO has been shown to regulate the STAT3 signaling pathway. Inhibition of FTO can lead to increased phosphorylation and activation of STAT3. Additionally, FTO interacts with CaMKII, which in turn modulates the phosphorylation of CREB, a key transcription factor involved in cellular proliferation and survival. Furthermore, FTO regulates the stability of oncogenic transcripts such as MYC, and its inhibition leads to decreased MYC expression.

Experimental Workflow for FTO Inhibitor Characterization

Conclusion

Small-molecule inhibitors of FTO, represented here as this compound, are indispensable research tools for elucidating the complex roles of m6A RNA methylation in gene regulation and disease. This technical guide provides a framework for researchers to utilize these inhibitors effectively, from initial characterization to in-depth mechanistic studies. The provided protocols and pathway diagrams serve as a starting point for investigating the epitranscriptomic functions of FTO and for the development of novel therapeutic strategies targeting this important RNA demethylase. As research in this field continues to evolve, the development of even more potent and selective FTO inhibitors will further enhance our ability to understand and manipulate the epitranscriptome for therapeutic benefit.

References

Fto-IN-3: A Technical Guide to a Chemical Probe for FTO Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated protein (FTO) is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a critical role in epigenetic regulation through the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA).[1] FTO is implicated in a variety of physiological and pathological processes, including energy metabolism, adipogenesis, and the progression of several cancers, such as acute myeloid leukemia (AML) and glioblastoma.[1][2] The development of potent and selective small-molecule inhibitors of FTO is crucial for elucidating its biological functions and for validating it as a therapeutic target. Fto-IN-3 has emerged as a valuable chemical probe for studying FTO biology. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on FTO-mediated signaling pathways.

This compound, also referred to as compound FTO-03 in its primary publication, was identified through a structure-based design approach. Its chemical formula is C12H10N4OS, and it has a molecular weight of 258.3 g/mol .

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound (FTO-03) have been characterized using in vitro enzymatic assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| This compound (FTO-03) | FTO | 15.0 ± 2.4 | Fluorescence-based enzymatic assay | [1] |

| Inhibitor | Off-Target | IC50 (µM) | Selectivity (fold vs. FTO) | Reference |

| This compound (FTO-03) | ALKBH5 | > 40 | > 2.6 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

FTO Enzymatic Inhibition Assay (Fluorescence-based)

This protocol is adapted from the method described by Svenson and Jaffrey and utilized in the characterization of this compound.

Principle: The assay measures the demethylase activity of FTO on a fluorogenic RNA substrate. A non-fluorescent, m6A-methylated RNA aptamer ("Broccoli") is used as the substrate. Upon demethylation by FTO, the RNA aptamer can bind to a small molecule, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T), resulting in a fluorescent signal. The inhibition of FTO activity by a compound is measured as a decrease in the fluorescence signal.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA substrate (e.g., m6A7-Broccoli)

-

Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid in RNase-free water.

-

This compound (or other inhibitors) dissolved in DMSO

-

Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2

-

DFHBI-1T

-

96-well plates

Procedure:

-

Prepare the FTO enzyme solution by diluting recombinant FTO to 0.250 µM in Assay Buffer.

-

Prepare the m6A-RNA substrate solution by diluting the stock to 7.5 µM in Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations (e.g., ranging from 0.008 to 40 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).

-

In a 96-well plate, combine the FTO enzyme solution, the m6A-RNA substrate solution, and the this compound (or control) solution. The final reaction volume is typically 200 µL.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Add the Read Buffer containing 2.2 µM DFHBI-1T to each well.

-

Incubate for an additional 2 hours at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment. While the primary publication for this compound does not report the use of CETSA for this specific compound, a general protocol for assessing FTO target engagement is provided below.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

-

Cell line of interest (e.g., glioblastoma stem cells)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-FTO antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or a single high concentration. Include a vehicle (DMSO) control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-FTO antibody.

-

Quantify the band intensities and plot the percentage of soluble FTO as a function of temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples compared to the control indicates target engagement.

Quantification of m6A and m6Am by LC-MS/MS

This protocol allows for the quantitative analysis of m6A and N6,2′-O-dimethyladenosine (m6Am) levels in cellular RNA following treatment with this compound.

Principle: Total mRNA is isolated from cells, digested into single nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine, m6A, and m6Am. An increase in the m6A/A and m6Am/A ratios upon inhibitor treatment indicates FTO inhibition.

Materials:

-

Glioblastoma stem cells or other relevant cell lines

-

This compound

-

mRNA isolation kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

Nucleoside standards (A, m6A, m6Am)

Procedure:

-

Treat cells with this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).

-

Isolate total RNA from the cells, followed by purification of polyadenylated (polyA+) mRNA.

-

Digest the purified mRNA to single nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by LC-MS/MS.

-

Separate the nucleosides using a C18 reverse-phase column with a suitable gradient.

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-to-product ion transitions for adenosine, m6A, and m6Am.

-

Generate standard curves for each nucleoside to ensure accurate quantification.

-

Calculate the ratios of m6A to adenosine (m6A/A) and m6Am to adenosine (m6Am/A) for both treated and control samples.

FTO Signaling Pathways and the Impact of this compound

FTO is known to be involved in several key signaling pathways. Inhibition of FTO by chemical probes like this compound can modulate these pathways, leading to various cellular effects.

FTO and Glioblastoma Stem Cell Self-Renewal

In the context of glioblastoma, FTO has been shown to play a crucial role in the self-renewal and tumorigenicity of glioblastoma stem cells (GSCs). The primary study on this compound's analogues demonstrated that inhibition of FTO impairs the formation of neurospheres, a key characteristic of GSC self-renewal, in patient-derived GSC lines. This effect is achieved through the inhibition of FTO's demethylase activity, leading to an increase in the global levels of m6A and m6Am in mRNA. These epigenetic changes are thought to alter the expression of key genes involved in stem cell maintenance and proliferation.

Caption: this compound inhibits FTO, increasing m6A/m6Am levels and suppressing GSC self-renewal.

FTO and Wnt Signaling

FTO has been shown to regulate the Wnt signaling pathway. Loss of FTO function can lead to a downregulation of the canonical Wnt/β-catenin pathway. While not directly demonstrated for this compound, it is plausible that its inhibition of FTO could similarly impact Wnt signaling.

Caption: FTO modulates the Wnt/β-catenin pathway, a process potentially affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing an FTO inhibitor like this compound.

Caption: Workflow for the characterization of an FTO inhibitor from synthesis to cellular analysis.

Conclusion

References

Methodological & Application

Application Notes and Protocols for FTO Inhibitor Treatment in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FTO inhibitors, with a focus on a compound designated here as Fto-IN-3, in cell culture experiments. The protocols and methodologies are based on established practices for similar FTO inhibitors and can be adapted for specific experimental needs.

Introduction

The Fat Mass and Obesity-Associated (FTO) protein is a crucial enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This modification is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a significant role in various cellular processes, including RNA stability, splicing, and translation.[1] FTO has been implicated in a range of physiological and pathological conditions, including obesity, metabolic diseases, and various types of cancer.[3] Consequently, small molecule inhibitors of FTO are valuable tools for studying its biological functions and represent promising therapeutic agents. This compound is a novel inhibitor of the FTO protein. These notes provide detailed protocols for its application in cell culture.

Mechanism of Action

FTO is a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[4] By inhibiting FTO, this compound is expected to increase the overall level of m6A methylation on RNA. This can lead to alterations in the expression of FTO target genes and impact downstream signaling pathways. FTO has been shown to regulate various pathways, including the JAK/STAT and WNT signaling pathways, and is involved in processes like adipogenesis, cell proliferation, and apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound. Researchers should populate these tables with their own experimental results.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Assay Type |

| Example: MCF-7 | 5.2 | Cell Viability (72h) |

| Example: A549 | 12.8 | Colony Formation |

| User Data | ||

| User Data |

Table 2: Effect of this compound on Gene Expression (Fold Change vs. Vehicle Control)

| Gene | 24h Treatment | 48h Treatment |

| Example: MYC | 0.6 | 0.4 |

| Example: BCL2 | 0.7 | 0.5 |

| User Data | ||

| User Data |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required amount of this compound and DMSO.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.

-

Also, prepare a vehicle control by diluting DMSO in the medium at the same final concentration as the highest this compound concentration.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Proceed with downstream assays to assess the effects of the treatment.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against FTO, p-STAT3, β-catenin, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

RNA Extraction and qRT-PCR

Materials:

-

Cells treated with this compound in 6-well plates

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

Protocol:

-

Extract total RNA from the treated cells according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

References

Application Notes and Protocols: Fto-IN-3 Dosage and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to FTO and its Inhibition

The FTO protein is an Fe(II) and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA.[1][2] This epigenetic modification is crucial in various biological processes, including the regulation of gene expression, mRNA stability, and translation.[2] Dysregulation of FTO activity has been implicated in obesity, metabolic disorders, and various cancers, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of FTO, such as the conceptual Fto-IN-3, are being investigated for their potential in treating these conditions.

Quantitative Data Summary of a Reference FTO Inhibitor (IOX3)

As a reference for researchers, the following table summarizes the dosage and effects of the known FTO inhibitor, IOX3, in a mouse model. This data can be used as a starting point for designing experiments with novel FTO inhibitors like this compound.

| Compound | Dosage | Administration Route | Frequency | Mouse Model | Key Findings | Reference |

| IOX3 | 60 mg/kg | Not specified | Every two days | C57BL/6 mice | Did not affect body weight or RER; significantly reduced bone mineral density and content; altered adipose tissue distribution. FTO protein levels were not significantly altered in vivo at this dose. |

FTO Signaling Pathway

The FTO protein acts as an m6A RNA demethylase, influencing the stability and translation of target mRNAs. One of the pathways affected by FTO is the STAT3 signaling pathway. FTO can regulate the phosphorylation of STAT3, thereby modulating the expression of downstream genes involved in processes like inflammation and cell proliferation.

Caption: FTO's role in RNA demethylation and its interaction with the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with a novel FTO inhibitor like this compound. These should be adapted based on the specific research question and the physicochemical properties of the compound.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

-

Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week.

-

Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control and 4-5 escalating dose levels of this compound). A typical group size is 3-5 animals.

-

Formulation: Prepare this compound in a suitable vehicle. The formulation should be sterile for parenteral administration.

-

Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage) daily for a set period (e.g., 7-14 days).

-

Monitoring: Record body weight and clinical observations daily. Monitor for signs of toxicity such as changes in appearance, behavior, or activity.

-

Endpoint: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination. The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.

Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.

Materials:

-

Cancer cell line with known FTO expression

-

Immunocompromised mice (e.g., nude or SCID mice)

-

This compound at doses below the MTD

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation: Culture the selected cancer cell line and implant a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound). Begin dosing as per the selected schedule (e.g., daily, every other day).

-

Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for downstream analysis (e.g., Western blot, IHC, RNA sequencing).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

-

This compound

-

Healthy mice

-

Equipment for serial blood collection

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of this compound to each mouse via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Serial Blood Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via methods like tail vein or submandibular bleeding.

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study of a novel FTO inhibitor.

Caption: A generalized workflow for in vivo evaluation of a novel FTO inhibitor.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

Application Notes and Protocols for High-Throughput Screening of FTO Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on RNA.[1] This post-transcriptional modification is a critical regulator of gene expression, influencing mRNA splicing, stability, and translation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2] Consequently, the identification of potent and selective FTO inhibitors is a significant area of interest for therapeutic development.

High-throughput screening (HTS) is a key strategy for discovering novel FTO inhibitors from large compound libraries.[3][4] This document provides detailed application notes and protocols for utilizing FTO inhibitors, with a focus on a representative inhibitor, in HTS campaigns. While specific data for a compound designated "FTO-IN-3" is not publicly available, the following protocols and data are based on established methodologies and published data for other well-characterized FTO inhibitors.

Mechanism of Action of FTO Inhibitors

FTO inhibitors can be broadly classified based on their mechanism of action: